Sodium acetate trihydrate-2-13C

Beschreibung

Significance of 13C Isotopomers in Metabolic Flux Analysis and Pathway Elucidation

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. While the vast majority of carbon in nature is ¹²C, about 1.1% is ¹³C. youtube.com In metabolic research, compounds are often synthesized with a much higher enrichment of ¹³C at specific atomic positions. These ¹³C-labeled molecules, or isotopomers, are instrumental in metabolic flux analysis (MFA). nih.gov MFA is a computational method used to quantify the rates of all reactions in a metabolic network. nih.gov

The pattern of ¹³C incorporation into different metabolites provides a wealth of information about the relative activities of intersecting metabolic pathways. youtube.com For instance, by using glucose labeled with ¹³C at a specific position, researchers can determine the contributions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to cellular metabolism. vanderbilt.edu The distribution of ¹³C within a molecule can be determined by techniques like NMR and mass spectrometry, which can differentiate between molecules with the same chemical formula but different isotopic compositions (isotopologues). youtube.com This detailed information is crucial for constructing accurate metabolic models and understanding how cells adapt their metabolism in response to genetic or environmental changes. nih.govnih.gov

Historical Context of Sodium Acetate (B1210297) as a Metabolic Tracer

The use of acetate as a metabolic tracer has a long history in biochemistry. Acetate is a fundamental building block for a wide array of biomolecules, most notably fatty acids and cholesterol. Early studies utilizing radioactively labeled acetate were pivotal in establishing the biosynthetic pathways for these essential lipids.

With the advent of stable isotope techniques, ¹³C-labeled acetate emerged as a safer and equally powerful tool for these investigations. Sodium acetate, being a simple and readily metabolized two-carbon compound, can be easily introduced into cellular systems. Once inside the cell, it is converted to acetyl-CoA, a central metabolite that serves as a precursor for the tricarboxylic acid (TCA) cycle and the synthesis of fatty acids and steroids. nih.govnih.gov

Specific Academic Relevance of Sodium Acetate Trihydrate-2-13C in Modern Research Paradigms

Sodium Acetate Trihydrate-2-¹³C, specifically, is a valuable tool in modern research because the ¹³C label is on the methyl carbon of the acetate molecule. sigmaaldrich.com When this labeled acetate is converted to acetyl-CoA, the ¹³C-label is located at the C2 position of the acetyl group. This specific labeling allows for precise tracking of the fate of this carbon atom as it moves through various metabolic pathways.

For example, in studies of the TCA cycle, the entry of [2-¹³C]acetyl-CoA leads to a distinct labeling pattern in cycle intermediates like citrate (B86180) and glutamate (B1630785). physiology.orgresearchgate.net By analyzing the distribution of ¹³C in these molecules over time, researchers can calculate the rate of the TCA cycle and other related metabolic fluxes. physiology.org This information is critical for understanding cellular energy metabolism and its dysregulation in diseases such as cancer and neurodegenerative disorders. nih.govnih.gov Furthermore, the use of hyperpolarized ¹³C-acetate in magnetic resonance imaging (MRI) is an emerging technique for non-invasively monitoring metabolic activity in vivo. sigmaaldrich.com

Eigenschaften

Molekularformel |

C2H9NaO5 |

|---|---|

Molekulargewicht |

137.07 g/mol |

IUPAC-Name |

sodium;acetate;trihydrate |

InChI |

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1/i1+1;;;; |

InChI-Schlüssel |

AYRVGWHSXIMRAB-FGAGFBKLSA-M |

Isomerische SMILES |

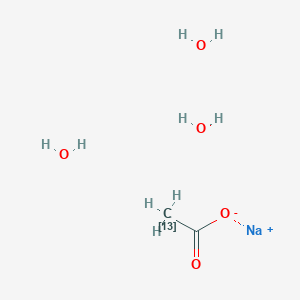

[13CH3]C(=O)[O-].O.O.O.[Na+] |

Kanonische SMILES |

CC(=O)[O-].O.O.O.[Na+] |

Herkunft des Produkts |

United States |

Chemical and Physical Properties

Chemical Structure and Formula

The chemical structure of Sodium Acetate Trihydrate-2-13C is similar to that of its unlabeled counterpart, with the key difference being the substitution of a carbon-12 atom with a carbon-13 atom at the methyl position. The molecular formula is ¹³CH₃COONa · 3H₂O. carlroth.com The structure consists of a sodium cation (Na⁺) and an acetate anion ([¹³CH₃COO]⁻), with the carbon of the methyl group being the ¹³C isotope. sigmaaldrich.com The trihydrate designation indicates that each formula unit is associated with three molecules of water. carlroth.com

Physical Properties

This compound presents as a colorless, crystalline solid. carlroth.comchemicalbook.com It is odorless and soluble in water. chemicalbook.comnih.gov The trihydrate form melts at approximately 58°C (136°F). wikipedia.org Upon further heating to around 122°C (252°F), it loses its water of crystallization to become the anhydrous salt. chemicalbook.comwikipedia.org

Table 1: Physical Properties of Sodium Acetate Trihydrate

| Property | Value | Reference |

| Molecular Weight | 136.08 g/mol | nih.gov |

| Appearance | Colorless crystalline solid | carlroth.comchemicalbook.com |

| Odor | Odorless | chemicalbook.comnih.gov |

| Melting Point | ~58 °C | wikipedia.org |

| Boiling Point | 122 °C (decomposes) | wikipedia.org |

| Solubility in Water | Soluble | chemicalbook.comnih.gov |

Chemical Properties

This compound is a stable compound under normal conditions. chemicalbook.com As the salt of a weak acid (acetic acid) and a strong base (sodium hydroxide), its aqueous solutions are slightly alkaline, with a pH of a 0.1M solution being approximately 8.9. chemicalbook.com It is incompatible with strong oxidizing agents. chemicalbook.com The presence of the ¹³C isotope does not significantly alter its chemical reactivity compared to the unlabeled compound.

Applications of Sodium Acetate Trihydrate 2 13c in in Vitro Biochemical Systems

Investigation of Acetate (B1210297) Metabolism in Isolated Cellular Systems

Sodium Acetate Trihydrate-2-¹³C is instrumental in dissecting the pathways of acetate metabolism in isolated cells. When introduced into cell cultures, the ¹³C-labeled acetate is taken up by cells and converted into acetyl-CoA, a central metabolic intermediate. This labeled acetyl-CoA then enters various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. By using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers can trace the incorporation of the ¹³C label into downstream metabolites of the TCA cycle, such as citrate (B86180), succinate, and malate (B86768). This provides a detailed map of how different cell types utilize acetate as a carbon source for energy production and biosynthesis.

For instance, studies have utilized ¹³C-labeled acetate to investigate metabolic shifts in different cell lines. In some cells, acetate is a primary substrate for lipid synthesis, and the ¹³C label can be tracked into fatty acids and cholesterol. In others, it is a significant contributor to the cellular energy budget through its oxidation in the TCA cycle. The ability to quantify the flux of acetate through these pathways provides invaluable insights into cellular bioenergetics and nutrient utilization under various physiological and pathological conditions. For example, research on cardiomyocytes has shown that acetate can transiently inhibit myocardial contraction. nih.gov

Elucidation of Anaplerotic and Cataplerotic Fluxes in Cultured Cells

Anaplerosis, the replenishment of TCA cycle intermediates, and cataplerosis, the removal of these intermediates for biosynthetic purposes, are critical for maintaining cellular homeostasis. Sodium Acetate Trihydrate-2-¹³C is a powerful probe for studying these fluxes. The entry of ¹³C-labeled acetyl-CoA into the TCA cycle and its subsequent conversion to various intermediates allows for the quantification of the rate at which the cycle is being replenished from acetate.

By analyzing the isotopic enrichment patterns in TCA cycle intermediates and their derivatives (e.g., amino acids), researchers can determine the relative contributions of different substrates to anaplerosis. For example, in the presence of glucose and glutamine, the addition of ¹³C-acetate can reveal the extent to which acetate contributes to the acetyl-CoA pool compared to these other major carbon sources. This is particularly important in understanding the metabolic flexibility of cells and how they adapt to changes in nutrient availability.

Tracing Carbon Flow in Microbial Metabolism and Fermentation Processes

In the realm of microbiology, Sodium Acetate Trihydrate-2-¹³C is a key tool for tracing carbon flow during microbial metabolism and fermentation. nih.gov Many microorganisms can utilize acetate as a primary carbon source, and ¹³C-labeling studies can illuminate the specific pathways involved. This is crucial for understanding the metabolic capabilities of various microbes and for optimizing fermentation processes for the production of valuable compounds. nih.gov

For example, in studies of Gluconacetobacter oboediens, ¹³C-metabolic flux analysis has been used to investigate its metabolism with different carbon sources, revealing the formation of metabolic recycles when using glucose and acetate. researchgate.net Similarly, research on Rhodospirillum rubrum has shown that acetate is a good co-substrate for its growth during syngas fermentation, where it is assimilated primarily through the ethylmalonyl-CoA pathway for the synthesis of biomass and polyhydroxyalkanoates. nih.gov These studies provide detailed quantitative data on metabolic fluxes, which is essential for metabolic engineering efforts aimed at enhancing the production of biofuels, biochemicals, and other biotechnological products.

Analysis of Biosynthetic Pathways for Complex Molecules (e.g., Polyketides)

The biosynthesis of complex natural products, such as polyketides, often involves the sequential condensation of acetate units. researchgate.net Sodium Acetate Trihydrate-2-¹³C is an indispensable tracer for elucidating these intricate biosynthetic pathways. sigmaaldrich.comsigmaaldrich.com By feeding ¹³C-labeled acetate to a producing organism, researchers can determine which carbon atoms in the final polyketide structure are derived from the C-2 position of acetate. sigmaaldrich.comsigmaaldrich.com

This information, typically obtained through ¹³C-NMR analysis of the labeled product, is critical for identifying the starter and extender units in polyketide biosynthesis and for understanding the enzymatic machinery responsible for their assembly. researchgate.netsyr.edu Such studies have been fundamental in characterizing the biosynthesis of a wide range of medicinally important polyketides, providing the foundational knowledge needed for efforts in combinatorial biosynthesis and the generation of novel, bioactive analogues. nih.gov

Studies on Substrate Utilization and Metabolic Reprogramming in Disease Models (In Vitro)

Understanding how metabolic pathways are altered in disease is a major focus of biomedical research. Sodium Acetate Trihydrate-2-¹³C is increasingly being used in in vitro disease models to study substrate utilization and metabolic reprogramming. For example, many cancer cells exhibit altered metabolism, characterized by increased reliance on certain nutrients. By using ¹³C-acetate in combination with other labeled substrates, researchers can dissect the metabolic rewiring that occurs in cancer cells, potentially identifying novel therapeutic targets.

Similarly, in models of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), ¹³C-acetate can be used to trace the pathways of lipid synthesis and accumulation in hepatocytes. mdpi.com Studies have shown that sodium acetate can regulate the activity of macrophages and influence lipid metabolism in liver cells. mdpi.com Furthermore, research on the effects of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat diabetes, has employed metabolic labeling to map the metabolic alterations in various organs, revealing a systemic metabolic reprogramming. nih.govresearchgate.net These types of studies provide a detailed picture of how cellular metabolism adapts in disease states and in response to therapeutic interventions.

| Cell Type/Organism | Experimental System | Key Findings with Sodium Acetate-2-¹³C |

| Cardiomyocytes | Isolated rat cardiomyocytes | Transient inhibition of contraction and calcium transient. nih.gov |

| Embryonic Stem Cells | Mouse embryonic stem cell culture | Induction of 2-cell-like cells, suggesting a role in epigenetic regulation. nih.gov |

| Rhodospirillum rubrum | Anaerobic photoheterotrophic culture | Acetate is assimilated via the ethylmalonyl-CoA pathway for biomass and PHA synthesis. nih.gov |

| Gluconacetobacter oboediens | Continuous culture | ¹³C-flux analysis revealed metabolic recycles when grown on glucose and acetate. researchgate.net |

| Human Fecal Microflora | In vitro fecal suspensions | Demonstrated that CO₂ reduction to acetate can be a major pathway for microbial acetate production in the human colon. researchgate.net |

| Staphylococcus aureus | Anaerobic culture | Shift in fermentation products from lactate (B86563) to acetate when grown on pyruvate (B1213749) compared to glucose. asm.org |

Applications of Sodium Acetate Trihydrate 2 13c in Ex Vivo and in Vivo Animal Model Research

Methodological Considerations for In Vivo Administration and Sample Collection in Animal Models

The successful application of Sodium Acetate (B1210297) Trihydrate-2-13C in in vivo animal studies hinges on careful methodological planning for both its administration and the subsequent collection of biological samples. The route of administration is a critical factor that can influence the compound's distribution and metabolism. Intravenous infusion is a common method, allowing for precise control over the concentration of the labeled acetate in the bloodstream. nih.gov For instance, in studies investigating brain metabolism in rats, intravenous infusion of [2-¹³C]acetate-Na+ is employed to measure the kinetics of acetate transport and utilization. nih.gov Catheterization of a vessel, such as the femoral vein, is a standard procedure for delivering the hyperpolarized acetate solution in animal models like Sprague-Dawley rats. ismrm.org

Following administration, the collection of various biological samples is necessary to trace the incorporation of the ¹³C label into different metabolites. Blood samples are routinely collected to monitor the concentration of the labeled acetate and its metabolic byproducts in circulation. nih.gov In brain studies, tissue can be resected for analysis by techniques like ¹³C-NMR. nih.gov For real-time, non-invasive analysis, advanced imaging techniques such as magnetic resonance spectroscopy (MRS) are utilized to track the metabolic fate of the ¹³C label within specific organs of the living animal. ismrm.orgnih.gov

Quantification of Neuro-glial Metabolism and Substrate Utilization in Brain Studies

Sodium Acetate Trihydrate-2-13C has proven to be an invaluable probe for dissecting the intricate metabolic relationship between different cell types in the brain, particularly astrocytes and neurons. Acetate is preferentially taken up and metabolized by astrocytes, making ¹³C-labeled acetate an ideal tracer to study astrocytic function. nih.govresearchgate.net

When [2-¹³C]acetate is administered, the ¹³C label is incorporated into the glial tricarboxylic acid (TCA) cycle. nih.gov This leads to the labeling of key metabolites such as glutamate (B1630785) and glutamine, which can be detected and quantified using ¹³C NMR spectroscopy. nih.govnih.gov By analyzing the time course and pattern of ¹³C enrichment in these amino acids, researchers can estimate the rates of astrocytic and neuronal TCA cycle fluxes. nih.gov Studies in rats have shown that astrocytes contribute significantly to total brain oxidative metabolism. nih.gov

This approach allows for the investigation of neuro-glial metabolic coupling, where metabolites produced in astrocytes are shuttled to neurons to support their function. The differential labeling patterns observed with [¹³C]acetate compared to [¹³C]glucose provide a powerful method to distinguish between neuronal and glial metabolism simultaneously. nih.gov

Interactive Table: Key Findings in Neuro-glial Metabolism Studies using [2-¹³C]acetate

| Animal Model | Key Finding | Measurement Technique |

| Rat | Astrocytes comprise ~21% of total oxidative metabolism. nih.gov | 1H-[13C]-NMR spectroscopy |

| Rat | [2-¹³C]acetate preferentially labels glutamine C4 and 4-aminobutyrate C2 over glutamate C4, indicating glial metabolism. nih.gov | 13C-NMR spectroscopy |

| Rat | Brain acetate utilization becomes saturated at high plasma acetate concentrations, suggesting the rate-limiting step is not blood-brain barrier transport but entry into the glial TCA cycle. nih.gov | 1H{13C} NMR spectroscopy |

| Mouse (Human Glioblastoma model) | Brain tumors can oxidize acetate in the citric acid cycle. nih.gov | 13C-NMR of resected tissue |

Assessment of Cardiac Metabolism and Myocardial Acetate Utilization

In the heart, fatty acids are a primary energy source. nih.gov Acetate, as a short-chain fatty acid, serves as an excellent probe to investigate myocardial metabolism. nih.gov The use of hyperpolarized [1-¹³C]acetate, a related isotopomer, in conjunction with magnetic resonance spectroscopy (MRS) has enabled real-time, non-invasive assessment of cardiac metabolic processes. nih.govbohrium.com

Following administration, [¹³C]acetate is taken up by the myocardium and converted to [¹³C]acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production. A key metabolic product that can be detected is [1-¹³C]acetylcarnitine (AcC), formed by the action of carnitine acetyltransferase. nih.govnih.gov The ratio of AcC to acetate can provide insights into the rate of acetate utilization and fatty acid oxidation. nih.gov

Studies in animal models, including pigs and rats, have demonstrated the feasibility of using hyperpolarized [¹³C]acetate to measure myocardial metabolism. nih.govnih.gov This technique can be used to assess changes in substrate utilization under different physiological conditions, such as stress induced by dobutamine, and in pathological states like ischemia and heart failure. nih.govbohrium.com

Investigation of Hepatic and Renal Metabolic Pathways

This compound is also a valuable tool for probing metabolic pathways in the liver and kidneys. In the liver, acetate is a substrate for various metabolic processes, including the urea (B33335) cycle, which is crucial for ammonia (B1221849) detoxification. nih.govresearchgate.net Oral administration of ¹³C-labeled sodium acetate has been used to quantify ureagenesis, providing a measure of urea cycle function. nih.gov

Studies using ¹³C-acetate have also been employed to investigate hepatic citric acid cycle (CAC) and anaplerotic fluxes, which are important for energy metabolism and biosynthesis. nih.gov However, it is important to consider that the extensive metabolism of acetate in other tissues can generate labeled metabolites that may complicate the interpretation of liver-specific fluxes. nih.gov

In the kidneys, hyperpolarized ¹³C-pyruvate MRI has shown potential for providing accurate metabolic readouts associated with kidney diseases. nih.gov While direct studies using this compound in the kidney are less common, the principles of tracing metabolic pathways are applicable. Metabolite maps generated from hyperpolarized ¹³C imaging can reveal high levels of pyruvate (B1213749), lactate (B86563), and bicarbonate in the kidneys, indicating active metabolism. researchgate.net

Skeletal Muscle and Adipose Tissue Metabolic Flux Studies

The study of metabolic fluxes in skeletal muscle and adipose tissue can also be facilitated by the use of ¹³C-labeled acetate. In skeletal muscle, acetate can be utilized as an energy source, and its metabolism can be influenced by factors such as exercise and diet. mdpi.com Hyperpolarized [1-¹³C]acetate has been used to study tricarboxylic acid (TCA) cycle flux and fatty acid oxidation in skeletal muscle. researchgate.net

In adipose tissue, acetate can be transported and contribute to lipid metabolism. While detailed in vivo studies specifically using this compound in adipose tissue are not extensively documented in the provided context, the principles of metabolic tracing would apply. The conversion of acetate to acetyl-CoA makes it a precursor for fatty acid synthesis, a key process in adipocytes.

Dynamic Nuclear Polarization (DNP) Enhancements for In Vivo Applications

A significant technological advancement that has greatly enhanced the utility of ¹³C-labeled compounds like this compound in vivo is Dynamic Nuclear Polarization (DNP). ismrm.orgnih.gov DNP is a process that dramatically increases the polarization of ¹³C nuclear spins, leading to a signal enhancement of several thousand-fold in magnetic resonance spectroscopy (MRS) and imaging (MRI). ismrm.orgnih.gov This immense gain in sensitivity allows for the real-time detection and imaging of the ¹³C-labeled substrate and its metabolic products in living animals, which would otherwise be present at concentrations too low to detect with conventional MRS. ismrm.orgismrm.org

The DNP process involves polarizing the ¹³C-labeled compound in a frozen glassy state at very low temperatures and high magnetic fields. ismrm.org The hyperpolarized sample is then rapidly dissolved and injected into the animal for immediate MR analysis. ismrm.org This technique has been successfully applied with ¹³C-acetate to study brain and cardiac metabolism in animal models. nih.govismrm.org For example, DNP-enhanced [1-¹³C]acetate has been used to detect a strong ¹³C signal in the in vivo rat brain, allowing for the potential to follow its metabolic conversion. ismrm.org The location of the ¹³C label within the acetate molecule can significantly affect the efficiency of the DNP process. nih.gov

Advanced Analytical Methodologies Utilizing Sodium Acetate Trihydrate 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Enriched Metabolites

NMR spectroscopy is a powerful analytical technique for identifying and quantifying metabolites in biological samples. nih.govnih.gov When coupled with 13C-labeled substrates like Sodium Acetate (B1210297) Trihydrate-2-13C, NMR provides a dynamic view of metabolic fluxes and pathway activities. The 13C nucleus, while less abundant than the 1H nucleus, offers a wide chemical shift range and the ability to probe the carbon backbone of molecules directly. slideshare.net

One-Dimensional and Two-Dimensional 13C-NMR Techniques

One-dimensional (1D) 13C-NMR, while less sensitive than 1H-NMR, provides highly resolved spectra with sharp singlets for each unique carbon atom in a molecule, which is advantageous for analyzing complex mixtures. slideshare.netscispace.com The use of 13C-labeled substrates significantly enhances the signal, allowing for the detection and quantification of labeled metabolites. nih.gov For instance, in studies of astrocyte metabolism, [2-13C]acetate has been used to trace the incorporation of the labeled carbon into glutamine and citrate (B86180), providing insights into the compartmentalization of metabolic pathways. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), offer even greater resolving power by correlating the chemical shifts of directly bonded 1H and 13C nuclei. nih.gov This allows for the unambiguous assignment of resonances in crowded spectral regions. researchgate.net Isotope-edited 2D NMR experiments, such as the isotope-edited total correlation spectroscopy (ITOCSY) pulse sequence, can separate the signals of 12C- and 13C-containing molecules into distinct spectra, simplifying the analysis of complex mixtures of labeled and unlabeled metabolites. nih.govacs.org This approach enables the accurate quantification of isotopic enrichment in a wide range of metabolites. nih.gov

| NMR Technique | Description | Application with Sodium Acetate Trihydrate-2-13C |

| 1D 13C-NMR | Provides a spectrum of 13C chemical shifts, with each unique carbon atom producing a distinct signal. | Direct detection and quantification of 13C-labeled metabolites derived from [2-13C]acetate, such as glutamate (B1630785) and glutamine. nih.gov |

| 2D 1H-13C HSQC | Correlates the chemical shifts of directly bonded protons and carbon-13 nuclei, providing high resolution and unambiguous signal assignment. nih.gov | Detailed structural analysis and identification of 13C-labeled metabolites in complex biological samples. researchgate.net |

| Isotope-Edited TOCSY (ITOCSY) | A 2D NMR pulse sequence that separates signals from 12C- and 13C-containing molecules into different spectra. nih.govacs.org | Simplifies the analysis of isotopic enrichment by removing signal overlap between labeled and unlabeled molecules. nih.gov |

Hyperpolarized 13C-MRI Applications in Preclinical Imaging Research

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is a groundbreaking technique that dramatically increases the sensitivity of 13C-NMR by over 10,000-fold. nih.gov This allows for the real-time, in vivo imaging of metabolic pathways. rsna.org Hyperpolarized [1-13C]pyruvate is the most commonly used agent in these studies; however, other molecules, including [2-13C]pyruvate and acetate, are being explored for their potential to probe different metabolic pathways. nih.govsigmaaldrich.com

In preclinical research, hyperpolarized 13C-MRI has been used to investigate a variety of diseases, including cancer, neurological disorders, and cardiac disease. nih.govyoutube.com For example, studies in brain tumor models have used hyperpolarized [1-13C]pyruvate to monitor treatment response, with successful therapies leading to a reduction in the production of hyperpolarized lactate (B86563). rsna.orgnih.gov The ability to non-invasively assess metabolic changes holds immense promise for early disease diagnosis and personalized medicine. youtube.comyoutube.com While most clinical studies have focused on [1-13C]pyruvate, the use of other hyperpolarized 13C-labeled substrates like acetate is an active area of research. nih.govsigmaaldrich.com

| Disease Model | Hyperpolarized Substrate | Observed Metabolic Change | Reference |

| Glioblastoma | [1-13C]pyruvate | Reduction in lactate signal following successful therapy. | rsna.orgnih.gov |

| Ischemic Stroke | [1-13C]pyruvate | Increased lactate production in the ischemic penumbra. | nih.gov |

| Multiple Sclerosis | [1-13C]pyruvate | Detected immunological responses to therapies. | nih.gov |

| Renal Cell Carcinoma | [1-13C]pyruvate | Revealed metabolic heterogeneity within tumors. | youtube.com |

Quantification of Isotopic Enrichment and Metabolite Pool Sizes via NMR

A key advantage of using 13C-labeled substrates with NMR is the ability to precisely quantify isotopic enrichment and metabolite pool sizes. nih.govacs.org By comparing the signal intensities of 13C-labeled and unlabeled metabolites, researchers can determine the fractional enrichment of a particular metabolite pool. acs.org This information is crucial for metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a cell.

Several NMR-based methods have been developed for this purpose. One approach involves quantifying the 1H-[12C] NMR spectrum, which is calculated by subtracting the fitted 1H-[13C] NMR spectrum from the total 1H-[12C+13C] NMR spectrum. acs.org This method circumvents complications arising from the 13C isotope effect on proton chemical shifts. acs.org Another powerful technique is the use of isotope-edited 2D NMR experiments, like ITOCSY, which physically separate the signals of labeled and unlabeled molecules, allowing for direct and accurate quantification. nih.govacs.org These methods have been shown to have low technical error and can detect metabolites at low concentrations. nih.gov

Mass Spectrometry (MS) Based Fluxomics with 13C-Labeled Acetate

Mass spectrometry is another cornerstone of metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites. When combined with 13C-labeled substrates like this compound, MS becomes a powerful tool for metabolic flux analysis, a field often referred to as "fluxomics." nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Profiling

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable metabolites. nih.gov In the context of 13C-labeling experiments, GC-MS is used to determine the mass isotopomer distribution of metabolites. nih.gov This refers to the relative abundance of a metabolite with different numbers of 13C atoms.

By feeding cells with [2-13C]acetate, the labeled acetyl-CoA enters central carbon metabolism, and the 13C label is incorporated into various downstream metabolites, including amino acids and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov After extraction and derivatization to make them volatile, these metabolites are separated by GC and their mass isotopomer distributions are measured by MS. researchgate.net This data can then be used in computational models to estimate metabolic fluxes throughout the network. nih.govnih.gov This approach has been successfully applied to study the metabolism of various organisms, including Escherichia coli. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Broader Metabolome Coverage

Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage over GC-MS in its ability to analyze a much broader range of metabolites, including those that are non-volatile or thermally labile. chromatographyonline.comnih.gov This expanded coverage is crucial for obtaining a more comprehensive understanding of cellular metabolism. nih.govmdpi.com

In 13C-labeling studies, LC-MS is used to track the incorporation of the label into a wide array of metabolites. nih.govnih.gov The use of stable isotope-labeled internal standards can improve the accuracy and precision of quantification by correcting for matrix effects. documentsdelivered.comresearchgate.net Advanced LC techniques, such as hydrophilic interaction chromatography (HILIC) and multidimensional LC, can further enhance the separation of complex metabolite mixtures, leading to even greater metabolome coverage. chromatographyonline.com The combination of 13C-labeled acetate and advanced LC-MS techniques provides a powerful platform for systems-level analysis of metabolic regulation. nih.govnih.gov

| Analytical Platform | Key Advantages | Application in 13C-Fluxomics |

| GC-MS | High chromatographic resolution for volatile compounds. | Precise determination of mass isotopomer distributions in central carbon metabolites. nih.govresearchgate.net |

| LC-MS | Broad applicability to a wide range of metabolites, including non-volatile and polar compounds. chromatographyonline.comnih.gov | Comprehensive analysis of labeled metabolites across diverse metabolic pathways. nih.govnih.gov |

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Measurements

High-resolution mass spectrometry (HRMS) is an indispensable tool in ¹³C-metabolic flux analysis (¹³C-MFA). When cells are supplied with Sodium Acetate Trihydrate-2-¹³C, the labeled acetate enters central carbon metabolism primarily through its conversion to acetyl-CoA. This ¹³C-labeled acetyl-CoA then participates in various biochemical reactions, most notably the tricarboxylic acid (TCA) cycle, leading to the incorporation of the ¹³C isotope into a range of downstream metabolites.

HRMS possesses the sensitivity and mass accuracy to distinguish between molecules that differ only in their isotopic composition. It precisely measures the mass-to-charge ratio (m/z) of ions, allowing for the quantification of different mass isotopomers of a single metabolite. A mass isotopomer is a molecule that is identical in chemical formula but differs in the number of isotopic labels it contains. For example, when [2-¹³C]acetate is metabolized, a metabolite like glutamate can exist in several forms: unlabeled (M+0), containing one ¹³C atom (M+1), containing two ¹³C atoms (M+2), and so on.

The relative abundance of these mass isotopomers, known as the mass isotopomer distribution (MID), provides crucial information for calculating metabolic fluxes. nih.gov Tandem mass spectrometry (MS/MS) can further enhance this analysis by fragmenting the metabolite of interest and analyzing the MIDs of the resulting fragments. nih.gov This provides additional constraints for flux calculations, significantly improving the precision of the results compared to full-scan mass spectrometry alone. nih.gov For instance, a study on rat hearts using [2-¹³C]acetate demonstrated that tandem mass spectrometry could precisely determine the contribution of the labeled acetate to the acetyl-CoA pool. nih.gov

The raw data obtained from the mass spectrometer consists of the intensity of each mass isotopomer peak. This data must be corrected for the natural abundance of ¹³C and other heavy isotopes to isolate the labeling pattern that results solely from the metabolism of the Sodium Acetate Trihydrate-2-¹³C tracer.

Table 1: Illustrative Mass Isotopomer Distribution (MID) Data for Glutamate

This table shows hypothetical MID data for the metabolite glutamate, extracted from cells grown in the presence of [2-¹³C]acetate. The data illustrates how the relative abundances of different mass isotopomers are measured.

| Mass Isotopomer | Relative Abundance (Corrected) |

| M+0 (Unlabeled) | 25% |

| M+1 | 50% |

| M+2 | 20% |

| M+3 | 4% |

| M+4 | 1% |

Integration of NMR and MS Data for Comprehensive Metabolic Flux Analysis

When Sodium Acetate Trihydrate-2-¹³C is used, the ¹³C label on the methyl carbon of acetate is transferred to other molecules. For example, after conversion to [2-¹³C]acetyl-CoA and entry into the TCA cycle, the label can appear at specific carbon positions in intermediates like citrate, succinate, and malate (B86768), and in related amino acids such as glutamate and aspartate. ¹³C-NMR can distinguish between these different positional isomers (isotopomers), something that is often not possible with MS alone. nih.gov

A study using ¹³C-NMR demonstrated that [2-¹³C]acetate was efficiently incorporated into glutamate and alanine (B10760859) in insect cell cultures. nih.gov The specific labeling patterns observed in the NMR spectra of these amino acids allowed researchers to deduce the activity of specific metabolic pathways, such as the synthesis of alanine in the mitochondria. nih.gov

The combination of MS-derived MIDs and NMR-derived positional labeling information provides a powerful dataset for computational models of metabolism. The MS data quantifies the number of labeled carbons in a metabolite pool, while the NMR data reveals their intramolecular location. This synergy resolves ambiguities that may arise when using either technique in isolation, thereby increasing the accuracy and scope of the resulting flux map. nih.gov This integrated approach allows for a more robust interrogation of complex metabolic networks, including the activities of reversible reactions and parallel pathways. biorxiv.org

Table 2: Complementary Data from MS and NMR for Glutamate Analysis

This table illustrates how MS and NMR provide different but complementary types of information for the same metabolite, glutamate, derived from [2-¹³C]acetate.

| Analytical Method | Information Provided | Example Data Point |

| Mass Spectrometry (MS) | Mass Isotopomer Distribution (Number of ¹³C atoms per molecule) | 20% of glutamate molecules contain two ¹³C atoms (M+2). |

| Nuclear Magnetic Resonance (NMR) | Positional Isotopomer Distribution (Location of ¹³C atoms) | The ¹³C label is detected primarily at the C4 position of the glutamate carbon backbone. |

Computational and Theoretical Frameworks for Data Analysis

Metabolic Flux Modeling Algorithms Utilizing 13C-Labeling Data

The quantitative analysis of intracellular metabolic fluxes from 13C labeling data is a complex undertaking that has spurred the development of various specialized software tools. These platforms employ advanced algorithms to model and solve the intricate system of equations that describe the flow of carbon atoms through metabolic networks.

A cornerstone of modern 13C-Metabolic Flux Analysis (13C-MFA) is the use of software that can handle both isotopically steady-state and non-stationary conditions. nih.govnih.govscispace.com Prominent examples include 13CFLUX2 , INCA (Isotopomer Network Compartmental Analysis) , and Metran . nih.govnih.govnih.govresearchgate.net These tools are designed to take experimental data, such as substrate uptake rates and the mass isotopomer distributions of metabolites, and estimate the intracellular fluxes that best explain these measurements. researchgate.netgithub.com

The underlying algorithms often rely on frameworks like the Elementary Metabolite Units (EMU) , which significantly simplifies the complexity of the isotopomer balancing equations without losing information. nih.gov This is particularly advantageous when dealing with complex metabolic networks and multiple isotopic tracers. nih.gov The general workflow within these software packages involves defining the metabolic network, including the stoichiometry and atom transitions of each reaction, and then using numerical optimization techniques, such as the Levenberg-Marquardt algorithm, to minimize the difference between the experimentally measured and the model-predicted isotopic labeling patterns. nih.govscispace.com

Table 1: Comparison of Key Features of Selected 13C-MFA Software

| Feature | 13CFLUX2 | INCA | Metran |

|---|---|---|---|

| Modeling Approach | Cumomer, EMU | EMU | Isotopomer |

| Steady-State MFA | Yes | Yes | Yes |

| Non-Stationary MFA | Yes | Yes | No |

| Statistical Analysis | Goodness-of-fit, Confidence intervals | Goodness-of-fit, Confidence intervals, Monte Carlo analysis | Goodness-of-fit, Confidence intervals |

| Platform | C++, Linux/Unix | MATLAB | MATLAB |

| Data Input Format | FluxML | Text files, MATLAB structures | Text files |

Development of Isotopic Tracer Models for Acetate (B1210297) Metabolism

The use of 13C-labeled acetate, such as Sodium acetate trihydrate-2-13C, has been instrumental in developing specific isotopic tracer models to investigate the metabolic fate of acetate in various biological systems. These models are crucial for understanding how acetate is utilized for processes like energy production and biosynthesis.

A notable example is the study of lipid accumulation in the oleaginous yeast Yarrowia lipolytica. In this research, parallel labeling experiments with [1-13C]acetate and [U-13C2]acetate were used to construct detailed metabolic flux maps. nih.govisotope.com The models developed for this system elucidated the constant activity of the glyoxylate (B1226380) shunt and the variable flux through gluconeogenesis depending on the strain and growth phase. nih.gov These tracer studies revealed that the primary source of NADPH for lipid synthesis is the oxidative pentose (B10789219) phosphate (B84403) pathway, and that the transport of malate (B86768) and the activity of pyruvate (B1213749) kinase are critical for regulating the flow of carbon from acetate into lipid production. nih.gov

The following table presents a selection of key metabolic fluxes determined in Yarrowia lipolytica grown on acetate, showcasing the quantitative insights gained from such isotopic tracer models.

Table 2: Selected Metabolic Fluxes in Yarrowia lipolytica Cultured on Acetate

| Metabolic Reaction | Control Strain (Growth Phase) | Overproducing Strain (Lipid Production Phase) |

|---|---|---|

| Glyoxylate shunt | 55.3 ± 2.1 | 68.9 ± 3.4 |

| TCA cycle | 35.1 ± 1.8 | 20.7 ± 1.5 |

| Gluconeogenesis | 9.7 ± 0.9 | 15.2 ± 1.1 |

| Pentose Phosphate Pathway (oxidative) | 18.4 ± 1.3 | 25.6 ± 1.9 |

| Fatty acid biosynthesis | 7.2 ± 0.6 | 28.5 ± 2.2 |

(Flux values are represented as a percentage of the acetate uptake rate and are presented as mean ± standard deviation)

Statistical Approaches for Interpretation of Isotopic Enrichment Patterns

The interpretation of isotopic enrichment patterns is not merely a deterministic calculation but requires robust statistical methods to assess the reliability of the estimated fluxes. A critical aspect of 13C-MFA is the determination of confidence intervals for the calculated flux values, which provides a measure of their precision. github.com

Traditionally, frequentist statistical approaches have been employed. These methods often involve linearizing the model around the best-fit solution to estimate confidence intervals. However, due to the inherent non-linearity of isotopomer models, more accurate methods have been developed, such as those based on evaluating the sensitivity of the sum of squared residuals (SSR) to variations in flux values or using Monte Carlo simulations. github.comnih.gov

More recently, Bayesian statistical methods have gained traction in the field of metabolic flux analysis. researchgate.netvueinnovations.com The Bayesian approach offers a different paradigm by treating fluxes as random variables and providing a full probability distribution for each flux, which can be more informative than a simple confidence interval, especially in cases where the data can be explained by multiple distinct flux profiles. bookdown.org Bayesian methods, such as those implemented in the BayFlux software, allow for a more nuanced understanding of the uncertainty associated with flux estimations. frontiersin.org A comparison of the two approaches highlights their different philosophical underpinnings and practical implications for data interpretation. bookdown.orgwayne.edunih.govnih.govresearchgate.net

Table 3: Conceptual Comparison of Frequentist and Bayesian Approaches in 13C-MFA

| Aspect | Frequentist Approach | Bayesian Approach |

|---|---|---|

| Parameter Treatment | Fluxes are fixed, unknown constants. | Fluxes are random variables with probability distributions. |

| Uncertainty Quantification | Confidence intervals (range that contains the true value with a certain probability over repeated experiments). | Credible intervals (range that contains the true value with a certain probability given the data). |

| Incorporation of Prior Knowledge | Generally not incorporated formally. | Formally incorporated through prior distributions. |

| Output | Point estimate of fluxes and confidence intervals. | Posterior probability distributions for each flux. |

Bioinformatic Tools and Databases for 13C Metabolic Flux Analysis

A growing ecosystem of bioinformatic tools and databases supports the various stages of a 13C-MFA study, from model construction to data analysis and visualization.

Software suites like 13CFLUX2 and INCA provide comprehensive environments for performing 13C-MFA. nih.govnih.gov They facilitate the definition of metabolic networks and the specification of atom transitions. A standardized format for exchanging 13C-MFA models, known as FluxML , has been developed to improve the reproducibility and interoperability of models between different software tools. github.comnih.gov FluxML is an XML-based language that can describe the metabolic network, atom mappings, experimental data, and model constraints. github.comnih.gov

For the visualization of flux maps, tools like FluxVisualizer and the visualization capabilities within software like Omix allow for the intuitive representation of flux distributions on metabolic network diagrams. cnrs.frsri.com These visual aids are crucial for interpreting the complex output of MFA calculations.

Databases play a vital role in the comparative analysis of metabolic fluxes. The Central Carbon Metabolic Flux Database (CeCaFDB) is a curated repository that stores quantitative flux data from numerous 13C-MFA studies across various organisms. researchgate.netcecafdb.orgnih.govasu.edusemanticscholar.orgcecafdb.org This allows researchers to compare their own flux results with previously published data, providing a broader context for their findings. CeCaFDB supports text-based searches and offers interactive visualization of flux distributions. nih.govasu.edu

Table 4: Overview of Bioinformatic Resources for 13C-MFA

| Resource Type | Name | Key Functionality |

|---|---|---|

| Software Suite | 13CFLUX2 | High-performance simulation, steady-state and non-stationary MFA, statistical analysis. nih.gov |

| Software Suite | INCA | Steady-state and non-stationary MFA, EMU-based modeling, statistical analysis. nih.govnih.govscispace.comresearchgate.netnih.govvueinnovations.com |

| Data Standard | FluxML | Standardized XML-based format for 13C-MFA models. github.comnih.govgithub.comfluxml.aigithub.com |

| Database | CeCaFDB | Curated repository of metabolic flux data for comparative analysis. researchgate.netcecafdb.orgnih.govasu.edusemanticscholar.orgcecafdb.org |

| Visualization Tool | FluxVisualizer | Visualization of flux values on metabolic network diagrams. cnrs.fr |

Emerging Research Frontiers and Future Directions

Integration of Sodium Acetate (B1210297) Trihydrate-2-13C Tracing with Multi-Omics Approaches

The integration of stable isotope tracing using Sodium Acetate Trihydrate-2-13C with multi-omics disciplines such as metabolomics, proteomics, and genomics is creating a paradigm shift in our ability to understand cellular function. This synergistic approach allows researchers to move beyond static snapshots of cellular components to a dynamic view of metabolic fluxes and their regulation.

By introducing 13C-labeled acetate into a biological system, scientists can track the journey of the labeled carbon atom as it is incorporated into various downstream metabolites. biorxiv.orgyoutube.com This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides quantitative insights into the rates of metabolic pathways. nih.govfrontiersin.org When combined with proteomics, changes in metabolic fluxes can be correlated with the expression levels of specific enzymes, providing a more complete picture of metabolic regulation. Similarly, integrating metabolomic data with transcriptomic analysis can reveal how gene expression patterns influence metabolic phenotypes. nih.govfrontiersin.org

For instance, studies have successfully combined 13C metabolomics with transcriptomics to dissect the metabolic reprogramming in immune cells, revealing critical checkpoints in their differentiation and exhaustion. nih.govfrontiersin.org This integrated approach is essential for identifying metabolic liabilities in diseases like cancer and for developing targeted therapeutic strategies. biorxiv.org

Novel Applications in Systems Biology and Network Reconstruction

This compound is proving to be an invaluable tool in systems biology for the reconstruction and analysis of complex metabolic networks. By tracing the flow of the 13C label through various metabolic pathways, researchers can identify active routes, uncover novel connections between different pathways, and quantify the relative contributions of various substrates to metabolic pools. nih.govfrontiersin.org This information is crucial for building and validating computational models of cellular metabolism.

These models, in turn, can be used to simulate the effects of genetic or environmental perturbations on metabolic function, aiding in the identification of key regulatory nodes and potential drug targets. tulane.edu For example, 13C-MFA has been instrumental in identifying metabolic bottlenecks in industrial microorganisms, guiding metabolic engineering efforts to improve the production of valuable biochemicals. nih.gov In the context of human health, these approaches are being used to understand the metabolic alterations that underlie complex diseases. nih.gov

Advancements in Hyperpolarization Techniques for Enhanced Signal Detection

A significant challenge in 13C-based metabolic studies is the inherently low sensitivity of nuclear magnetic resonance (NMR) spectroscopy. However, recent advancements in hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP), are revolutionizing the field by dramatically increasing the signal-to-noise ratio of 13C-labeled compounds. nih.govnih.gov This technique can enhance the MRI signal of 13C-labeled molecules by more than 10,000-fold, enabling real-time, non-invasive imaging of metabolic processes in vivo. nih.govyoutube.com

Hyperpolarized [1-13C]acetate has been successfully used to probe cardiac and hepatic metabolism in animal models. nih.govnih.gov The ability to visualize metabolic fluxes in real-time opens up new avenues for diagnosing and monitoring diseases characterized by altered metabolism, such as cancer and cardiovascular disease. nih.gov Ongoing research is focused on developing new hyperpolarization methods, including parahydrogen-based techniques and the use of nitrogen-vacancy centers in nanodiamonds, to further improve sensitivity and expand the range of hyperpolarizable probes. nih.govarxiv.orgismrm.org

Development of New Derivatization Strategies for Enhanced Analytical Sensitivity

In mass spectrometry (MS)-based metabolomics, the chemical properties of certain metabolites can make them difficult to detect. Derivatization, the process of chemically modifying a compound to improve its analytical characteristics, is a powerful strategy to overcome this limitation. nih.gov For compounds like acetate, derivatization can enhance ionization efficiency and chromatographic separation, leading to increased sensitivity and more reliable quantification.

Researchers are continuously developing novel derivatization reagents and methods to broaden the coverage of the metabolome and improve the detection of low-abundance species. nih.gov For instance, the use of 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization is a common technique for analyzing monosaccharides. frontiersin.org In the context of 13C-labeled studies, derivatization can also help to resolve isotopic clusters and improve the accuracy of isotope enrichment measurements. The development of derivatization strategies tailored for 13C-labeled metabolites is an active area of research with the potential to significantly enhance the power of metabolic tracing studies. nih.gov

Potential for Exploring Uncharted Metabolic Pathways and Interactions

The use of this compound as a tracer is not limited to the study of known metabolic pathways. Its application holds immense potential for the discovery of novel metabolic routes and interactions that have yet to be characterized. frontiersin.org By following the incorporation of the 13C label into previously unknown or uncharacterized molecules, researchers can identify new metabolic products and the enzymatic reactions that produce them.

For example, 13C tracing studies have been instrumental in identifying novel pathways for nutrient utilization in cancer cells and immune cells. nih.govnih.gov These discoveries are expanding our fundamental understanding of cellular metabolism and providing new targets for therapeutic intervention. As analytical technologies continue to improve in sensitivity and resolution, the potential to uncover the hidden landscape of the metabolome using 13C-labeled substrates like this compound will only grow. Recent research has even explored the construction of novel acetate metabolic pathways in engineered bacteria to enhance their bioelectrochemical performance. frontiersin.org

Contribution to Understanding Fundamental Biological Processes at a Molecular Level

Ultimately, the application of this compound contributes to a more profound understanding of fundamental biological processes at the molecular level. By providing a dynamic view of metabolic activity, this tracer helps to elucidate the intricate mechanisms that govern cell growth, differentiation, and response to environmental cues. sigmaaldrich.comsigmaaldrich.comthomassci.com

From understanding the biosynthesis of microbial products and novel polyketides to analyzing the interactions between lipids and host proteins, the insights gained from 13C tracing studies are foundational to virtually all areas of biology. sigmaaldrich.comthomassci.com This knowledge is essential for deciphering the molecular basis of health and disease and for developing the next generation of diagnostics and therapeutics.

Table of Research Findings:

| Research Area | Key Finding | Relevant Compound(s) |

| Multi-Omics Integration | Combining 13C metabolomics with transcriptomics reveals metabolic checkpoints in T cell differentiation. nih.govfrontiersin.org | This compound, Glucose, Glutamine |

| Systems Biology | 13C-MFA identifies metabolic bottlenecks in industrial microorganisms for enhanced biochemical production. nih.gov | This compound, Glucose |

| Hyperpolarization | Hyperpolarized [1-13C]acetate enables real-time in vivo imaging of cardiac metabolism. nih.gov | [1-13C]acetate, [1-13C]acetylcarnitine |

| Derivatization Strategies | Chemical derivatization enhances the detection of metabolites in mass spectrometry. nih.gov | 4-hydroxybenzoates |

| Novel Pathway Discovery | 13C tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. nih.gov | This compound, Glucose, Glutamine |

| Fundamental Biology | Incorporation of Sodium Acetate-2-13C enriches 13C-NMR spectra, indicating biosynthesis of microbial products. sigmaaldrich.comthomassci.com | Sodium acetate-2-13C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.